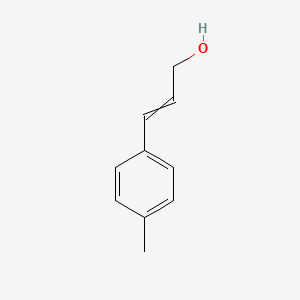
p-Methylcinnamyl alcohol
Cat. No. B8756798
Key on ui cas rn:
1504-62-7
M. Wt: 148.20 g/mol
InChI Key: DRXICXADZKJOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129361B2
Procedure details


3-(4-Methylphenyl)acrylic acid (5.0 g) was dissolved in methanol (30 ml), concentrated sulfuric acid (0.5 ml) was added, and the mixture was stirred at 100° C. for 2.5 hr. The reaction mixture was concentrated, and the residue was washed with water. The obtained white solid was dissolved in tetrahydrofuran (120 ml), 1M diisobutylaluminum hydride/toluene solution (67 ml) was added dropwise at −78° C., and the mixture was stirred as it was at −78° C. for 2 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was stirred at room temperature. Aluminum salt was collected by filtration through celite, extracted with methylene chloride, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate) to give the object product (3.84 g) as a white powder.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10](O)=[O:11])=[CH:4][CH:3]=1.S(=O)(=O)(O)O>CO>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][OH:11])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)C=CC(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 100° C. for 2.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The obtained white solid was dissolved in tetrahydrofuran (120 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1M diisobutylaluminum hydride/toluene solution (67 ml) was added dropwise at −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred as it
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was at −78° C. for 2 hr
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Saturated aqueous ammonium chloride solution was added to the reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Aluminum salt was collected by filtration through celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C=CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.84 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
